1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that features a cyclopropylmethyl group and a dioxaborolan group attached to an indazole ring
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the indazole core, followed by the introduction of the cyclopropylmethyl group and the dioxaborolan group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets. The dioxaborolan group can participate in boron-mediated reactions, while the indazole core can interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives and boron-containing molecules. For example:
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Shares the dioxaborolan group but has a different core structure.
1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester: Another boron-containing compound with different substituents. The uniqueness of 1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1476076-05-7 |
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Molecular Formula |
C17H23BN2O2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)14-7-8-15-13(9-14)10-19-20(15)11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
AIOOEQOJWOTZLP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC4CC4 |
Origin of Product |
United States |
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